molecular formula C9H18N2O4 B1675799 Lysopine CAS No. 34522-31-1

Lysopine

Cat. No.: B1675799
CAS No.: 34522-31-1
M. Wt: 218.25 g/mol
InChI Key: ZZYYVZYAZCMNPG-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysopine (C₉H₁₈N₂O₄) is an opine, a class of compounds synthesized in plant crown gall tumors induced by Agrobacterium tumefaciens. It belongs to the N(2)-(1-carboxyethyl)-amino acid family, derived from the condensation of L-lysine with pyruvate via this compound dehydrogenase (LpDH) . This compound serves as a nutrient source for the infecting bacteria, facilitating tumor proliferation . Structurally, it features a lysine backbone modified by a carboxyethyl group at the ε-amino position .

Properties

CAS No.

34522-31-1

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-6-amino-2-[[(1R)-1-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-7(9(14)15)4-2-3-5-10/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6-,7+/m1/s1

InChI Key

ZZYYVZYAZCMNPG-RQJHMYQMSA-N

SMILES

CC(C(=O)O)NC(CCCCN)C(=O)O

Isomeric SMILES

C[C@H](C(=O)[O-])[NH2+][C@@H](CCCC[NH3+])C(=O)[O-]

Canonical SMILES

CC(C(=O)[O-])[NH2+]C(CCCC[NH3+])C(=O)[O-]

Appearance

Solid powder

Other CAS No.

34522-31-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysopine
lysopine, (D-Lys)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

This compound and other opines share a conserved carboxyethyl modification but differ in their amino acid precursors (Table 1):

Opine Molecular Formula Precursor Amino Acid Bacterial Utilization
This compound C₉H₁₈N₂O₄ L-Lysine A. tumefaciens (octopine strains)
Octopine C₈H₁₈N₄O₄ L-Arginine A. tumefaciens (octopine strains)
Histopine C₉H₁₆N₄O₄ L-Histidine A. tumefaciens (octopine strains)
Octopinic Acid C₇H₁₄N₂O₄ L-Ornithine A. tumefaciens (octopine strains)
Nopaline C₁₀H₁₉N₃O₅ L-Arginine + α-KG* A. tumefaciens (nopaline strains)
Methiopine C₆H₁₄N₂O₄S L-Methionine A. tumefaciens (specific strains)

*α-KG: α-ketoglutarate .

Functional Roles and Bacterial Utilization

Opines act as carbon and nitrogen sources for A. tumefaciens:

  • Transport : this compound, octopine, and octopinic acid share a single inducible permease in A. tumefaciens, with Km values indicating similar binding affinities (~5–10 μM) .
  • Metabolism: this compound is catabolized by LpDH in bacteria, whereas nopaline is processed via nopaline dehydrogenase .
  • Tumor Promotion: this compound, octopine, and nopaline enhance crown gall tumor growth by upregulating bacterial colonization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysopine
Reactant of Route 2
Lysopine

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